Ludartin

Catalog No.
S11245041
CAS No.
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ludartin

Product Name

Ludartin

IUPAC Name

(1S,2S,6S,12R,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9,11-13H,2,4-6H2,1,3H3/t9-,11+,12-,13-,15+/m0/s1

InChI Key

QXJYIGSXUBOSID-JZEMPJKHSA-N

Canonical SMILES

CC1=C2CC3C(C2C4C(CC1)C(=C)C(=O)O4)(O3)C

Isomeric SMILES

CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H](CC1)C(=C)C(=O)O4)(O3)C

Ludartin is a natural product found in Artemisia mesatlantica, Inulanthera calva, and other organisms with data available.

Ludartin is a naturally occurring sesquiterpene lactone, specifically classified as a guaianolide. It features a unique 5,7,5-tricyclic ring system, characterized by an epoxide on the cyclopentane and an exocyclic methylene group conjugated with a carbonyl of the lactone. This structural arrangement contributes to its biological activity and potential therapeutic applications. Ludartin has been studied for its anticancer properties, particularly against hepatocellular carcinoma, and is noted for its ability to inhibit aromatase activity, which is significant in the context of hormone-dependent cancers .

, including:

  • Epoxidation: Ludartin can be oxidized to form epoxides through reactions with agents like peracetic acid .
  • Hydrolysis: Treatment with hydrochloric acid in dimethoxyethane yields diol derivatives .
  • Methylation: Reaction with sulfuric acid and methanol leads to methylated derivatives .
  • Chlorination: Ludartin reacts with trimethylsilyl chloride to produce chlorinated compounds .
  • Fluorination: Treatment with hydrogen fluoride in pyridine results in fluorinated derivatives .

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological activities.

Ludartin has demonstrated significant biological activity, particularly as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against liver cancer cell lines such as HepG2 and Huh7, with IC50 values indicating effective inhibition of cell proliferation. The compound's derivatives have shown even greater potency, suggesting that modifications to its structure can enhance its anticancer efficacy. Additionally, ludartin's role as an aromatase inhibitor positions it as a potential therapeutic agent for hormone-sensitive cancers .

The synthesis of ludartin and its derivatives can be achieved through several methods:

  • Natural Extraction: Ludartin is typically isolated from plant sources, such as species of the genus Ludwigia.
  • Chemical Synthesis: Various synthetic routes involve:
    • Epoxide ring opening using nucleophiles.
    • Methylation and chlorination reactions.
    • Hybridization with other anticancer agents to create more potent compounds .

These methods allow researchers to produce ludartin derivatives for further biological evaluation.

Ludartin has several notable applications:

  • Anticancer Therapy: Its primary application lies in cancer treatment, particularly for liver cancer.
  • Hormonal Regulation: As an aromatase inhibitor, ludartin may be useful in treating hormone-dependent cancers such as breast cancer.
  • Pharmaceutical Development: The compound serves as a lead structure for developing new anticancer drugs through structural modifications and hybridization strategies .

Interaction studies involving ludartin focus on its mechanism of action against cancer cells. Research has shown that ludartin and its derivatives interact with cellular pathways related to apoptosis and cell cycle regulation. The compound's ability to inhibit aromatase also suggests potential interactions with estrogen pathways, which are critical in hormone-responsive tumors. These studies are essential for understanding how ludartin can be effectively utilized in therapeutic settings .

Several compounds share structural similarities with ludartin, including:

  • Tournefortin: Another guaianolide known for its cytotoxic properties.
  • Arglabin: A derivative of ludartin that has shown significant antitumor activity.
  • Costunolide: A sesquiterpene lactone that exhibits anti-inflammatory and anticancer effects.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
LudartinGuaianolideAnticancer (HepG2, Huh7)Aromatase inhibition
TournefortinGuaianolideCytotoxicSimilar structural framework
ArglabinSesquiterpene lactoneAntitumorDerived from ludartin
CostunolideSesquiterpene lactoneAnti-inflammatoryDistinct mechanism of action

Ludartin's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable candidate for further research in cancer therapy .

Taxonomic Distribution in Plant Species

Ludartin’s occurrence is restricted to a limited number of plant species, primarily within the Asteraceae family. Current research identifies two key genera as biosynthetic sources: Artemisia and Inulanthera.

Artemisia mesatlantica as Primary Biosynthetic Source

Artemisia mesatlantica, endemic to Morocco’s Atlas Mountains, is the most well-documented natural source of Ludartin [3] [6]. This perennial shrub thrives in high-altitude regions (1,900–2,000 m) with poor, stony soils, often forming mixed stands with Artemisia herba-alba and red juniper [3]. Phytochemical analyses of A. mesatlantica have consistently identified Ludartin as a major secondary metabolite, with concentrations varying across plant tissues [6]. The species’ essential oil profile, rich in oxygenated monoterpenes like β-thujone and camphor, coexists with sesquiterpene lactone production, suggesting evolutionary specialization in terpenoid biosynthesis [3].

Table 1: Key Characteristics of Artemisia mesatlantica

FeatureDescription
Geographic DistributionHigh Atlas, Middle Atlas, and Anti-Atlas regions (Morocco)
HabitatCalcareous, stony soils at 1,900–2,000 m altitude
Ludartin LocalizationAerial parts (leaves, stems)
Co-occurring Compoundsβ-Thujone, camphor, α-thujone, flavonoids

Secondary Occurrence in Inulanthera calva

Ludartin has been secondarily identified in Inulanthera calva, a Southern African species within the Asteraceae family [2] [4]. Distributed across Free State, KwaZulu-Natal, and Northern Provinces, this plant occupies ecological niches distinct from A. mesatlantica, suggesting convergent evolution of sesquiterpene lactone biosynthesis [4]. While detailed phytochemical studies of I. calva remain limited, chromatographic comparisons with Artemisia species confirm Ludartin’s presence at lower concentrations compared to its primary source [2].

Table 2: Comparative Ludartin Occurrence in Producer Species

SpeciesLudartin ConcentrationGeographic RegionEcological Adaptations
Artemisia mesatlanticaHighMoroccan Atlas MountainsHigh-altitude, calcareous soils
Inulanthera calvaModerateSouthern AfricaSub-tropical grasslands

Enzymatic Machinery for Sesquiterpene Lactone Formation

Ludartin biosynthesis follows the conserved sesquiterpene lactone pathway, with modifications dictated by species-specific enzyme isoforms. The pathway initiates with farnesyl pyrophosphate (FPP) cyclization to germacrene A, which undergoes oxidation to germacrene A acid (GAA) [5].

Key Enzymatic Steps:

  • Cyclization: Germacrene A synthase (GAS) converts FPP to germacrene A.
  • Oxidation: Germacrene A oxidase (GAO) introduces a carboxylic acid group, yielding GAA.
  • Hydroxylation: Cytochrome P450 enzymes (CYP71 subfamily) mediate position-specific hydroxylation:
    • In A. mesatlantica, CYP71BL2 catalyzes C6 α-hydroxylation of GAA, enabling spontaneous lactonization to form the guaianolide core [5] [6].
  • Lactonization: Non-enzymatic cyclization generates the characteristic α-methylene-γ-lactone motif critical for Ludartin’s bioactivity [1].

Table 3: Enzymatic Components in Ludartin Biosynthesis

EnzymeFunctionGene FamilySubcellular Localization
Germacrene A synthaseFPP → germacrene ATPS-aPlastid
Germacrene A oxidaseGermacrene A → germacrene A acidCYP71Endoplasmic reticulum
Hydroxylase (CYP71BL2)C6 α-hydroxylation of GAACYP71BLEndoplasmic reticulum

Recent studies highlight the role of CYP71DD6 in Artemisia species, which facilitates 6,7-trans lactonization of 8β-hydroxy-GAA derivatives, potentially contributing to Ludartin stereochemical diversity [5]. This enzyme’s tissue-specific expression in glandular trichomes correlates with Ludartin accumulation patterns in A. mesatlantica leaves [6].

Structural and Functional Considerations

Molecular Determinants of Biosynthetic Specificity

Ludartin’s biosynthesis in A. mesatlantica and I. calva demonstrates evolutionary convergence in sesquiterpene lactone production. The compound’s core structure—a bicyclic guaianolide with an α-methylene-γ-lactone group—arises from precise stereochemical control during cyclization [2] [6]. Comparative genomic analyses suggest that gene duplication events in CYP71 family enzymes underpin the species-specific production of Ludartin versus related sesquiterpenes [5].

Biomimetic Approaches to Guaiane Skeleton Construction

Biomimetic total synthesis represents one of the most elegant and efficient approaches to constructing the complex guaianolide framework characteristic of Ludartin [1] [2] [3]. These strategies seek to replicate the biosynthetic pathways employed by nature, offering significant advantages in terms of atom economy, step efficiency, and stereochemical control.

The fundamental principle underlying biomimetic approaches to guaianolide synthesis involves the transformation of readily available sesquiterpene precursors through cascade reactions that mirror natural biosynthetic processes [4]. One of the most successful applications has been the double allylation disconnection strategy, which traces the guaianolide skeleton back to a linear monoterpene building block [5]. This approach was exemplified in the total synthesis of mikanokryptin, where aldehyde precursors derived from carvone were merged with allylic bromides under indium-mediated allylation conditions, generating the desired products in 67% yield with a 2:1 diastereomeric ratio at the C-6 position [5].

The stereochemical control achieved through biomimetic synthesis is particularly noteworthy. The inherent substrate control governing each newly established stereogenic center allows for the generation of complex guaianolide structures as single diastereoisomers in remarkable efficiency [6]. This was demonstrated in the synthesis of thapsigargin analogs, where the biomimetic approach enabled completion of the synthesis in 42 synthetic steps from (S)-carvone with an average yield of 89% per step [7].

Recent advances have focused on the development of elemanolide-type scaffolds that mimic the natural biosynthetic flexibility observed in macrocyclic germacranolide cores [8]. These scaffolds enable stereodivergent synthesis of both C1 epimers of 6,12-guaianolide lactone motifs through an oxy-Cope/ene cascade as the key transformation [8]. This approach generates two distinct conformers of an intermediate germacranolide, each leading to a specific C1 epimer, followed by highly stereoselective redox manipulations to complete the synthesis of diverse osmitopsin-type guaianolides [8].

The power of biomimetic approaches extends beyond simple structural mimicry to include the development of novel cascade reactions that combine multiple bond-forming events [3]. These cascade sequences often involve electrocyclizations, Diels-Alder reactions, and cationic rearrangements that proceed under substrate control to generate molecular complexity efficiently [3] [9]. The identification of such cascade opportunities requires careful analysis of the target structure and comparison with known biosynthetic pathways, making this approach particularly valuable for accessing structurally related natural product families.

Catalytic Asymmetric Desymmetrization Techniques

Catalytic asymmetric desymmetrization has emerged as a powerful strategy for accessing highly functionalized chiral building blocks relevant to guaianolide synthesis [10] [11]. This approach represents an excellent method for generating enantioenriched cyclopentane derivatives, which form the core structural motif of the guaianolide skeleton.

The application of desymmetrization protocols has been particularly successful in the context of prochiral 2,2-disubstituted cyclopentene-1,3-diones [10]. Direct catalytic asymmetric vinylogous nucleophilic addition of deconjugated butenolides to these substrates provides access to highly functionalized cyclopentane frameworks with excellent enantioselectivity, often exceeding 99% enantiomeric excess [11] [12]. These transformations utilize carefully designed chiral catalysts, including silver complexes with specialized ligands such as AgOAc/(S)-DMBiphep, which enable the formation of quaternary stereogenic centers with exceptional selectivity [6].

Palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization represents another significant advancement in this area [13]. This methodology enables the construction of multifunctional chiral bicyclo[3.2.1]octanes containing one all-carbon quaternary and two tertiary carbon stereogenic centers with high diastereo- and enantioselectivities [13]. The reaction proceeds through alcohols, phenols, and amines as versatile coupling reagents, providing yields up to 98% under optimized conditions [13].

The desymmetrization approach has also been successfully applied to the synthesis of specific guaianolide targets through Shi asymmetric epoxidation [14]. This methodology features asymmetric desymmetrization followed by intramolecular aldol-type cyclization, allylic oxidation of 1,4-diene compounds, and stereoselective epoxidation to construct the complete guaianolide framework [14]. The approach has proven particularly valuable in the enantioselective total synthesis of eremophilane-type sesquiterpenoids, including sagittacin E and related natural products [14].

Recent developments have expanded the scope of asymmetric desymmetrization to include formal γ-allylation of deconjugated butenolides [12]. This highly modular approach delivers densely functionalized butenolides containing quaternary stereogenic centers in excellent yields with high enantioselectivity through a two-step sequence consisting of catalytic diastereo- and enantioselective vinylogous nucleophilic addition to vinyl sulfones followed by Julia-Kocienski olefination [12]. The resulting products serve as versatile intermediates for further elaboration into complex guaianolide structures.

Functionalization Reactions

Michael Addition-Based Derivative Synthesis

Michael addition reactions represent one of the most extensively studied and practically important methods for functionalizing the α-methylene-γ-lactone moiety of Ludartin [15] [16] [17]. This reactive electrophilic site readily undergoes nucleophilic addition with a diverse array of nitrogen, sulfur, and oxygen-containing nucleophiles, providing access to numerous derivatives with enhanced or modified biological activity.

The mechanism of Michael addition to Ludartin involves the addition of nucleophiles to the β-carbon of the α,β-unsaturated lactone system [18] [19]. This reaction is particularly favored due to the electron-withdrawing nature of the carbonyl group, which activates the exocyclic double bond toward nucleophilic attack [19]. The reaction typically proceeds under mild conditions at room temperature in protic solvents such as methanol, making it an attractive synthetic transformation [17].

Amino nucleophile additions have been extensively investigated, yielding a diverse library of amino-Ludartin derivatives with significant biological activity [15] [20]. Primary and secondary amines readily add to the α-methylene-γ-lactone motif, with the reaction proceeding stereoselectively to provide predominantly the 11R,13-dihydro products [15]. Key examples include the diethylamine derivative (compound 6), which showed cytotoxicity against leukemia cell lines (THP-1) comparable to the parent Ludartin but with enhanced activity against colon cancer cells (HCT-116) [15]. The piperidine derivative (compound 10) demonstrated similar broad-spectrum activity, while the morpholine derivative (compound 11) displayed selective cytotoxicity against leukemia cells with an IC50 of 2.8 μM [15].

Heteroaryl nucleophiles have also proven highly effective in Michael addition reactions with Ludartin [15]. The addition of 6-nitroindazole yielded derivatives with remarkable selectivity enhancement, with compound 17 showing four-fold greater potency than Ludartin against prostate cancer cells (PC-3) with an IC50 of 2.2 μM [15]. Similarly, compound 18 exhibited three-fold selective cytotoxicity for lung cancer cell lines (A-549) with an IC50 of 2.6 μM [15].

The structural modifications achieved through Michael addition often result in improved water solubility compared to the parent compound [17]. This enhancement is particularly important for biological applications, as the poor water solubility of many sesquiterpene lactones limits their therapeutic utility [17]. The amino adducts can potentially undergo retro-Michael reactions under physiological conditions, serving as prodrugs that release the active parent compound at the site of action [17].

Recent investigations have explored the use of chiral amines in Michael addition reactions to introduce additional stereochemical complexity [17]. The addition of (S)-(−)-α-methylbenzylamine to Ludartin provided a mixture of diastereomeric products, along with the corresponding deacetylated derivatives formed through in situ base-catalyzed hydrolysis [17]. This observation highlights the importance of reaction conditions in controlling both the selectivity and the nature of the products formed.

Huisgen 1,3-Dipolar Cycloaddition Modifications

The Huisgen 1,3-dipolar cycloaddition, commonly referred to as "click chemistry," has emerged as a powerful tool for the modification of Ludartin and related sesquiterpene lactones [21] [22] [23]. This approach enables the regioselective formation of 1,2,3-triazole linkages, providing access to novel conjugates with diverse biological activities while maintaining the structural integrity of the guaianolide core.

The implementation of Huisgen cycloaddition in Ludartin modification requires the preliminary introduction of either azide or alkyne functionality into the molecule [21] [24]. This is typically achieved through Michael addition of azido-containing amines to the α-methylene-γ-lactone moiety, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with appropriate alkyne partners [21] [23]. The reaction proceeds with excellent regioselectivity to provide 1,4-disubstituted-1,2,3-triazoles as the predominant products [21].

The modular nature of click chemistry makes it particularly attractive for generating diverse libraries of Ludartin derivatives [22]. The two-step sequence involving initial Michael addition followed by regioselective Huisgen cycloaddition enables the systematic exploration of structure-activity relationships through variation of both the linking group and the terminal functionality [21]. This approach was demonstrated in the synthesis of triazolyl analogs where compound 3q displayed broad-spectrum cytotoxic effects with IC50 values ranging from 8.5 to 39 μM against various cancer cell lines [21].

The triazole moiety introduced through Huisgen cycloaddition offers several advantages as a linking group [22]. Unlike natural heterocycles, the 1,2,3-triazole core is metabolically stable and can participate in various non-covalent interactions including hydrogen bonding and π-π stacking [22]. These properties make triazole-containing derivatives particularly valuable for medicinal chemistry applications, as demonstrated by their widespread occurrence in pharmaceutical agents with anti-HIV, antimicrobial, anti-allergic, antifungal, and antitumor activities [24].

Recent advances have extended the scope of Huisgen cycloaddition to include the synthesis of polyalkoxybenzene conjugates of sesquiterpene lactones [23]. This methodology utilizes 2-azidoethylamine addition to dehydrocostuslactone and alantolactone, followed by click reaction with acetylene-functionalized polyalkoxybenzenes [23]. The resulting conjugates showed significant toxic effects against cancer cells, with compounds containing long spacers (compounds 7a-d) and substances with short spacers (compounds 10a-d) demonstrating the greatest anticancer activity [23].

The mechanistic understanding of click chemistry in natural product modification has been enhanced through computational and experimental studies [23]. The observed biological activities of click-derived conjugates may result from their ability to cause dissipation of transmembrane potential in mitochondria and inhibition of glycolysis, leading to cancer cell death [23]. This mechanism differs from the traditional sulfhydryl alkylation associated with α-methylene-γ-lactones, suggesting that click modifications can introduce novel modes of biological activity.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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